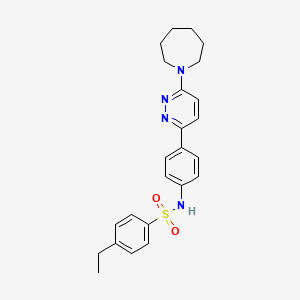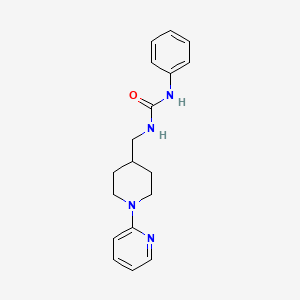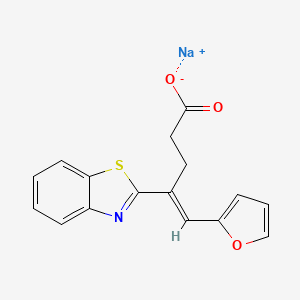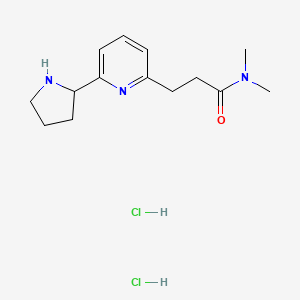
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethylbenzenesulfonamide” is a complex chemical compound. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . These types of structures are often found in pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azepane and pyridazine rings, along with the phenyl and ethylbenzenesulfonamide groups. The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The azepane and pyridazine rings could potentially undergo various reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of hydrogen bonding could all affect its properties.Aplicaciones Científicas De Investigación
Metabolism and Biological Activity
- Metabolism of Antidiabetic Sulfonamides : A study discussed the biological half-lives of p-acetylbenzenesulfonylureas, specifically U-18536 and acetohexamide, and their metabolites in humans, showcasing the rapid metabolism and the correlation between hypoglycemic effect and serum concentration levels (Smith, Vecchio, & Forist, 1965).
Drug Interactions
- Drug-Drug Interactions : Research on phenytoin-induced reduction of voriconazole serum concentration revealed the significant impact of drug interactions on therapeutic efficacy and highlighted the complexities of managing co-administration of drugs with substantial metabolic interactions (Alffenaar et al., 2009).
Therapeutic Applications
- Alpha 1-Blockers in Benign Prostatic Hypertrophy : The use of a synthesized alpha 1-blocker, YM617, demonstrated its utility in treating benign prostatic hypertrophy, indicating the potential for sulfonamide derivatives in therapeutic applications related to urinary tract disorders (Kawabe et al., 1990).
Environmental and Health Monitoring
- Monitoring of Parabens and Ethylbenzene : Studies on the environmental exposure and biological monitoring of ethylbenzene and parabens, including methyl and propyl parabens, underscore the significance of assessing chemical exposure and its potential health impacts. This research highlights the broader context of monitoring and evaluating the presence of synthetic chemicals, including sulfonamides, in the environment and human body (Calafat et al., 2010; Jang, Droz, & Kim, 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-2-19-7-13-22(14-8-19)31(29,30)27-21-11-9-20(10-12-21)23-15-16-24(26-25-23)28-17-5-3-4-6-18-28/h7-16,27H,2-6,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYFYQPSANUEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2836028.png)
![1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfinyl]-1-ethanone O-methyloxime](/img/structure/B2836030.png)
![N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2836031.png)


![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2836035.png)


![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)

![6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2836045.png)

![8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2836049.png)
